molecular formula C11H9NO3 B091636 3-Methyl-5-phenylisoxazole-4-carboxylic acid CAS No. 17153-21-8

3-Methyl-5-phenylisoxazole-4-carboxylic acid

Cat. No.: B091636
CAS No.: 17153-21-8
M. Wt: 203.19 g/mol
InChI Key: GLNQCTGGLIXRRJ-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

"3-Methyl-5-phenylisoxazole-4-carboxylic acid" and its derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds, which are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Vitale and Scilimati (2013) highlighted the role of isoxazoles and isoxazolines, synthesized from aryl nitrile oxides and enolates of carbonyl compounds, in the preparation of pharmacologically active compounds. These methodologies offer a versatile and selective approach to accessing a variety of functionalized isoxazoles, demonstrating the compound's importance in synthetic organic chemistry (Vitale & Scilimati, 2013).

Medicinal Chemistry and Pharmacology

Research into the biological activity of derivatives of "this compound" has uncovered their potential in the development of new therapeutic agents. Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties and observed a synergetic effect when combined with the antitumor drug Temozolomid, indicating potential applications in cancer therapy (Kletskov et al., 2018). Similarly, Wang et al. (2010) synthesized a series of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, showing their potential in treating diseases like gout and hyperuricemia (Wang et al., 2010).

Materials Science

In materials science, the structural and electronic properties of isoxazole derivatives are exploited for the design of new materials with unique properties. For instance, the photochemistry and vibrational spectra of matrix-isolated derivatives of "this compound" provide insights into their potential applications in materials science, including organic electronics and photovoltaics (Lopes et al., 2011).

Mechanism of Action

The mechanism of action of “3-Methyl-5-phenylisoxazole-4-carboxylic acid” is not clear from the information I found .

Safety and Hazards

The safety and hazards associated with “3-Methyl-5-phenylisoxazole-4-carboxylic acid” are not clear from the information I found .

Future Directions

The future directions for the use and study of “3-Methyl-5-phenylisoxazole-4-carboxylic acid” are not clear from the information I found .

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNQCTGGLIXRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380146
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-21-8
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17153-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-5-phenylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-phenylisoxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The ethyl 3-methyl-5-phenyl-4-isoxazole carboxylate (1.45 g) obtained in the above reaction was dissolved in ethanol (45 ml) and distilled water (15 ml), potassium hydroxide (1.3 g) was added thereto at room temperature, and the mixture was stirred under heat reflux for 1 hour. After the completion of the reaction, the mixture was concentrated to remove ethanol, distilled water was added thereto, and the mixture was acidified (pH=4) using 1%-aqueous hydrochloric acid. Extraction by liquid separation using dichloromethane and washing with a saturated saline solution were then performed. The product was dried over sodium sulfate followed by concentration and the residue was purified by silica gel column chromatography using a chloroform-methanol elution system. Thus, 3-methyl-5-phenyl-4-isoxazole carboxylic acid (215 mg, yield 16.9%), a starting compound for the Curtius reaction described in Example 1, was obtained.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

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